2-Hexyldecanoic acid
Overview
Description
Mechanism of Action
Target of Action
2-Hexyldecanoic acid is a carboxylic acid with branched carbon chains . It is primarily used as an amidating agent . Amidation is a process where a carboxylic acid reacts with an amine to form an amide. The primary target of this compound is the carboxylic acid group in the molecules it interacts with.
Mode of Action
As an amidating agent, this compound interacts with its targets by suppressing side-chain crystallization during the synthesis of amphiphilic macromolecules . This interaction results in the formation of amides, which are compounds that contain a carbonyl group (C=O) linked to a nitrogen atom.
Biochemical Pathways
It is known that the compound plays a role in the synthesis of amphiphilic macromolecules . These macromolecules have both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, making them crucial in various biological processes, including cell membrane formation and function.
Result of Action
The primary result of this compound’s action is the formation of amides during the synthesis of amphiphilic macromolecules . This can influence the properties of these macromolecules, potentially affecting their function in biological systems.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the carboxylic acid group, potentially influencing its reactivity. Additionally, temperature can impact the rate of the amidation reaction .
Preparation Methods
Hexyldecanoic acid can be synthesized through various methods:
Guerbet Reaction: This involves the coupling of two alcohol molecules in the presence of a base catalyst to form a dimer. For hexyldecanoic acid, the starting materials are 1-hexanol and 1-decanol, which react in the presence of sodium methoxide or potassium tert-butoxide to form 2-hexyldecanol.
Hydroformylation: In this process, 1-hexene is reacted with carbon monoxide and hydrogen in the presence of a rhodium catalyst to form a mixture of linear and branched aldehydes.
Chemical Reactions Analysis
Hexyldecanoic acid undergoes various chemical reactions, including:
Oxidation: Hexyldecanoic acid can be oxidized to form corresponding aldehydes and ketones.
Reduction: It can be reduced to form alcohols.
Esterification: Hexyldecanoic acid can react with alcohols to form esters.
Common reagents used in these reactions include potassium permanganate, sodium dichromate, and various alcohols and amines . The major products formed from these reactions include aldehydes, ketones, alcohols, esters, and amides .
Scientific Research Applications
Hexyldecanoic acid has various applications in scientific research:
Cosmetics: It is used as an emollient and skin conditioning agent in cosmetics and personal care products. It has a soft and silky feel and helps to improve the texture and spreadability of creams, lotions, and other formulations.
Pharmaceuticals: Hexyldecanoic acid is used as a pharmaceutical intermediate in the synthesis of various drugs such as antihistamines, antifungals, and antivirals.
Agrochemicals: It is used as a herbicide and pesticide intermediate in the production of various active ingredients.
Comparison with Similar Compounds
Hexyldecanoic acid can be compared with other similar compounds, such as:
Hexanoic Acid:
Palmitic Acid: A saturated fatty acid with a straight carbon chain, palmitic acid has a longer carbon chain compared to hexyldecanoic acid.
Hexyldecanoic acid’s branched structure and unique properties, such as its low toxicity and emollient effects, make it distinct from these similar compounds .
Properties
IUPAC Name |
2-hexyldecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-3-5-7-9-10-12-14-15(16(17)18)13-11-8-6-4-2/h15H,3-14H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOLZNNXZPAGBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044893 | |
Record name | 2-Hexyldecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25354-97-6 | |
Record name | 2-Hexyldecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25354-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hexyldecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025354976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decanoic acid, 2-hexyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hexyldecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hexyldecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.609 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXYLDECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49M19XFI8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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